

An In-depth Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization at either the 2- or 5-position, making it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,5-Dibromopyridine**. It details established experimental protocols for its synthesis and its application in key cross-coupling reactions. Furthermore, this document explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Physical and Chemical Properties

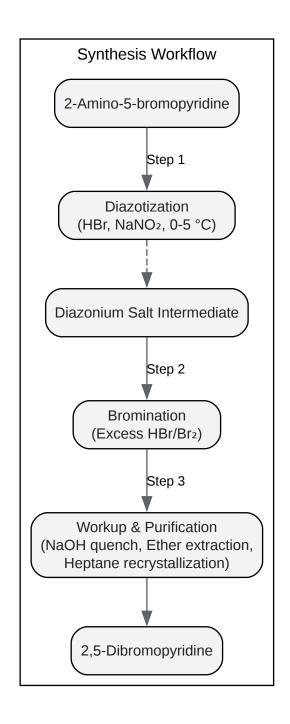
2,5-Dibromopyridine is typically an off-white to light brown crystalline solid at room temperature.[1][2] It is stable under normal storage conditions.[3] It is insoluble in water but shows solubility in organic solvents like methanol and chloroform.[1][4][5]

Table 1: Physical Properties of 2,5-Dibromopyridine

Property	Value	Reference(s)
Molecular Formula	C₅H₃Br₂N	[2][6]
Molecular Weight	236.89 g/mol	[6][7]
CAS Number	624-28-2	[6][7]
Appearance	Off-white to light brown crystalline powder/solid	[1][2][7]
Melting Point	90-97 °C	[1][4][8]
Boiling Point	235 °C	[4][5]
Density	~2.038 g/cm³ (rough estimate)	[5]
Flash Point	96.4 °C	[3][5]
pKa (Predicted)	-1.57 ± 0.10	[2][5]
Water Solubility	Insoluble	[1][2][5]
Dipole Moment	2.33 D	[9]

Table 2: Spectroscopic Data of 2,5-Dibromopyridine

Technique	Data Summary	Reference(s)
¹H NMR (CDCl₃)	δ (ppm) = 8.45 (d, J=2.4 Hz, 1H, H-6), 7.67 (dd, J=8.4, 2.5 Hz, 1H, H-4), 7.39 (d, J=8.4 Hz, 1H, H-3)	[2]
¹³ C NMR (CDCl ₃)	δ (ppm) = 151.3, 141.2, 140.4, 129.5, 120.1	[2]
IR (KBr, cm ⁻¹)	Key peaks: 3022 (C-H stretch), 1549, 1437 (C=C/C=N ring stretch), 1090, 997	[2]
Mass Spec. (EI)	m/z (%) = 239, 237, 235 ([M]+), 158, 156, 76, 50	[2]


Synthesis and Reactivity

2,5-Dibromopyridine is a key synthetic intermediate, valued for its ability to undergo selective metal-halogen exchange and participate in various cross-coupling reactions. The bromine atom at the 2-position is generally more susceptible to lithiation under non-coordinating solvent conditions, while the 5-position is favored in coordinating solvents.[6] This differential reactivity is fundamental to its utility.

Synthesis of 2,5-Dibromopyridine

A common and reliable method for the synthesis of **2,5-Dibromopyridine** is the Sandmeyer-type reaction starting from 2-amino-5-bromopyridine.

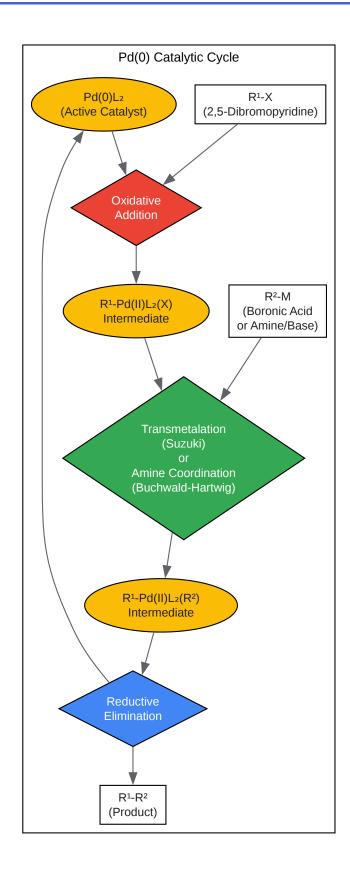
Click to download full resolution via product page

Caption: Workflow for the synthesis of **2,5-Dibromopyridine**.

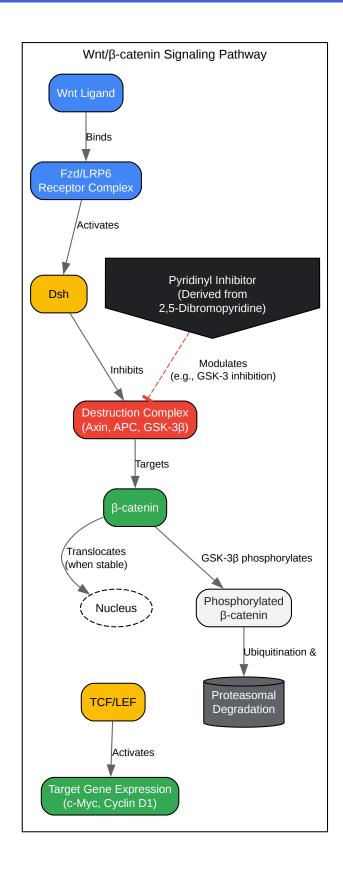
Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine[1][6]

Reaction Setup: In a suitable reaction vessel equipped with cooling, add 2-amino-5-bromopyridine (1.0 eq). Cool the vessel to below 10 °C.

- Addition of Reagents: Slowly add 47% aqueous hydrogen bromide (HBr) followed by liquid bromine (Br₂). Maintain the internal temperature below 10 °C throughout the addition.
- Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
- Stirring: Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete.
- Quenching: Carefully treat the mixture with a solution of sodium hydroxide (NaOH) in water, controlling the addition rate to keep the temperature below 25 °C. The pH should be adjusted to 8.0-9.0.
- Extraction: Extract the aqueous mixture with diethyl ether (3x).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure.
- Purification: Suspend the crude residue in heptane and collect the solid product by filtration to yield 2,5-Dibromopyridine.


Key Reactions and Methodologies

The two bromine atoms on the pyridine ring serve as versatile handles for constructing carbon-carbon and carbon-nitrogen bonds, which are critical linkages in many pharmaceutical compounds.


Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromopyridine is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11] These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.[11]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US6420565B2 Process for making 2, 5-substituted pyridine Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019318#physical-and-chemical-properties-of-2-5-dibromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com